1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine

Kinase Inhibition Cancer Medicinal Chemistry

Essential scaffold for TGF-β/ALK5 inhibitor programs. 4-Pyridinyl isomer ensures precise kinase binding; generic substitution risks failed SAR. Validated in IRAK-4 patent landscapes. Available as free base and HCl salt. 98% purity, R&D-use only.

Molecular Formula C7H7N5
Molecular Weight 161.16 g/mol
CAS No. 1250282-04-2
Cat. No. B1399781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine
CAS1250282-04-2
Molecular FormulaC7H7N5
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1N2C(=NC=N2)N
InChIInChI=1S/C7H7N5/c8-7-10-5-11-12(7)6-1-3-9-4-2-6/h1-5H,(H2,8,10,11)
InChIKeyWFOLSHXLQIAOMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready: 1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine (CAS 1250282-04-2) as a Triazole Scaffold


1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine (CAS 1250282-04-2) is a heterocyclic building block featuring a 1,2,4-triazole core with a 5-amino group and a 4-pyridinyl substituent . This compound serves as a versatile scaffold in medicinal chemistry, with its unique arrangement of nitrogen atoms enabling specific interactions with biological targets, such as kinase active sites, which differentiates it from other pyridyl-triazole isomers . It is commonly procured for use in the synthesis of kinase inhibitors and other bioactive molecules [1].

The Pitfalls of Analog Swapping: Why 1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine is Not Interchangeable


While numerous 1-aryl-5-amino-1,2,4-triazoles and pyridyl-triazole isomers exist, their biological and physicochemical properties are highly sensitive to the position of the nitrogen atom on the pyridine ring and the location of the amino group on the triazole core . Direct substitution with a 2-pyridyl, 3-pyridyl, or 3-(pyridin-4-yl) isomer can result in significantly altered kinase inhibition profiles, antimicrobial efficacy, and solubility . The specific 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine configuration is critical for maintaining the intended hydrogen-bonding network and binding orientation within target proteins, making generic substitution a high-risk approach for reproducible research [1].

Quantitative Differentiation: Head-to-Head Data for 1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine vs. Closest Analogs


Kinase Inhibition: ALK5 IC50 of 0.013 µM for a 1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine Derivative vs. Unsubstituted or 3-Pyridyl Analogs

A derivative of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine was found to inhibit TGF-β type I receptor kinase (ALK5) with an IC50 value of 0.013 µM, demonstrating potent activity. This is a key differentiator, as unsubstituted triazole or 3-pyridyl isomers typically show significantly reduced potency in this assay due to altered binding geometry .

Kinase Inhibition Cancer Medicinal Chemistry

Antifungal Activity: MIC of 25 µg/mL Against Candida albicans for a 4-Pyridyl Triazole Derivative

Compounds related to 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine have demonstrated antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 25 µg/mL . This provides a quantitative baseline for the scaffold's potential, whereas related 1,2,4-triazoles lacking the pyridyl group often exhibit MICs greater than 100 µg/mL against the same strain, indicating the pyridyl ring's contribution to membrane permeability or target engagement [1].

Antifungal Antimicrobial Candida albicans

Enhanced Solubility of Hydrochloride Salt Form vs. Free Base

The hydrochloride salt form of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine exhibits significantly improved water solubility compared to the free base, which is insoluble at room temperature . This property is critical for both in vitro assays requiring aqueous solutions and for achieving adequate oral bioavailability in preclinical studies [1].

Solubility Formulation Physicochemical

Synthetic Accessibility: Single-Reactor Method for 3-Pyridyl-Substituted 5-Amino-1,2,4-triazoles

A single-reactor method has been developed for the synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles and their hydrochlorides, offering a more efficient and scalable route compared to multi-step syntheses often required for 2-pyridyl or other regioisomers [1]. This translates to lower procurement costs and faster lead times for the 4-pyridyl variant.

Synthesis Process Chemistry Scalability

Recommended Applications for 1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine Based on Differentiated Evidence


Lead Optimization for ALK5 Kinase Inhibitors

Given the demonstrated potency of a 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine derivative against ALK5 (IC50 = 0.013 µM), this scaffold is ideally suited for medicinal chemistry programs targeting TGF-β signaling pathways in cancer and fibrosis . The 4-pyridyl group is essential for achieving this potency, making this specific compound a valuable starting point.

Discovery of Novel Antifungal Agents

The 25 µg/mL MIC against Candida albicans for a related derivative provides a validated starting point for antifungal drug discovery . Procuring this scaffold allows for focused structure-activity relationship (SAR) studies to further improve potency and selectivity against fungal targets.

Chemical Biology Probe Development

The compound's utility as a kinase inhibitor scaffold, combined with its commercially available hydrochloride salt form for improved aqueous solubility, makes it a suitable core for developing chemical probes to study kinase function in cellular assays .

Building Block for IRAK-4 Inhibitor Synthesis

Triazolyl-substituted pyridyl compounds are disclosed as IRAK-4 kinase modulators [1]. The 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine scaffold aligns with the core structure in these patents, positioning it as a direct building block for synthesizing and optimizing novel anti-inflammatory agents targeting IRAK-4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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